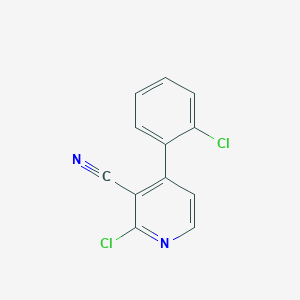

2-Chloro-4-(2-chlorophenyl)nicotinonitrile

CAS No.:

Cat. No.: VC17440657

Molecular Formula: C12H6Cl2N2

Molecular Weight: 249.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H6Cl2N2 |

|---|---|

| Molecular Weight | 249.09 g/mol |

| IUPAC Name | 2-chloro-4-(2-chlorophenyl)pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C12H6Cl2N2/c13-11-4-2-1-3-9(11)8-5-6-16-12(14)10(8)7-15/h1-6H |

| Standard InChI Key | YVQQJHOZHLTEHA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C(=NC=C2)Cl)C#N)Cl |

Introduction

Structural and Molecular Characteristics

The compound’s structure consists of a pyridine core functionalized with two chlorine substituents and a 2-chlorophenyl group. Key structural features include:

-

Pyridine ring: The nitrogen-containing aromatic ring provides electronic asymmetry, influencing reactivity and intermolecular interactions.

-

Chlorine substituents: The electron-withdrawing chlorine atoms at positions 2 and 4 enhance electrophilic substitution potential and stability.

-

Nitrile group: The -CN moiety at position 3 contributes to polarity and serves as a site for further chemical modifications .

Table 1: Basic Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 249.09 g/mol | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Density | Not reported | - |

Note: Experimental data for melting/boiling points and density remain unreported in accessible literature.

Synthesis and Production Methods

Laboratory-Scale Synthesis

A validated synthetic route involves a multi-component reaction (MCR) strategy, adapting methodologies from analogous nicotinonitrile derivatives . For example, the condensation of 2-chlorobenzaldehyde, 1-(naphthalen-1-yl)ethanone, and ethyl cyanoacetate in ethanol, catalyzed by ammonium acetate and piperidine, yields structurally similar nicotinonitriles. Key steps include:

-

Condensation: Reactants are mixed in ethanol under reflux (78°C) for 8–12 hours.

-

Chlorination: Thionyl chloride () or phosphoryl chloride () introduces chlorine substituents under controlled conditions (15–100°C) .

-

Purification: Recrystallization in ethanol or column chromatography (hexane/ethyl acetate) isolates the product with >90% purity .

Critical Parameters:

-

Stoichiometry: A 1:1.2 molar ratio of chlorinating agent to substrate optimizes yield.

-

Temperature: Gradual heating prevents side reactions, such as nitrile hydrolysis.

Industrial Production

Scaled-up synthesis employs continuous-flow reactors to enhance efficiency and safety. Recyclable solvents (e.g., ethanol) and automated temperature control systems ensure consistent product quality. Industrial processes prioritize minimizing thionyl chloride waste through closed-loop systems .

Biological Activity and Applications

Anticancer Properties

Nicotinonitrile derivatives exhibit antiproliferative effects by modulating kinase activity. In vitro studies on hepatocellular carcinoma (HepG2) cells show that chlorophenyl-substituted analogs induce apoptosis via caspase-3 activation and mitochondrial membrane depolarization .

Table 2: Biological Activity of Nicotinonitrile Analogs

| Compound | Activity (IC₅₀) | Target |

|---|---|---|

| 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile | 8.7 µM (HepG2) | Caspase-3 pathway |

| 2-Chloro-4-(furan-2-yl)nicotinonitrile | 14.2 µM (MCF-7) | Topoisomerase II |

Comparative Analysis with Nicotinonitrile Derivatives

Structural Influence on Properties

-

Electron-Withdrawing Groups: Chlorine substituents increase melting points and reduce solubility in polar solvents compared to amino-substituted analogs .

-

Aromatic Substitution: Bulky groups (e.g., naphthyl) decrease crystallinity but enhance lipid solubility, improving membrane permeability .

Table 3: Comparative Physicochemical Data

| Compound | Melting Point (°C) | Solubility (mg/mL, ethanol) |

|---|---|---|

| 2-Chloro-4-(2-chlorophenyl)nicotinonitrile | - | - |

| 4-Amino-6-phenylnicotinonitrile | 145 | 12.4 |

| 2-Chloro-4-(naphthalen-1-yl)nicotinonitrile | 189 | 5.8 |

Future Research Directions

-

Toxicological Profiling: Systematic studies on acute/chronic toxicity are needed to establish safety thresholds.

-

Structure-Activity Relationships (SAR): Modifying the chlorophenyl group’s position could optimize bioactivity.

-

Formulation Development: Nanoencapsulation may enhance bioavailability for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume